(Rac)-4-Hydroxy Duloxetine-d3
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Overview
Description
(Rac)-4-Hydroxy Duloxetine-d3 is a deuterated form of the compound Duloxetine. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Duloxetine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-4-Hydroxy Duloxetine-d3 typically involves the deuteration of DuloxetineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and compliance with regulatory standards. Techniques such as chromatography and mass spectrometry are employed to monitor the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
(Rac)-4-Hydroxy Duloxetine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(Rac)-4-Hydroxy Duloxetine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of deuterated compounds.
Medicine: Utilized in preclinical and clinical research to evaluate the therapeutic potential and safety of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
Mechanism of Action
The mechanism of action of (Rac)-4-Hydroxy Duloxetine-d3 is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the binding of the compound to the serotonin and norepinephrine transporters, blocking their reuptake function . The deuteration may also influence the compound’s metabolic stability and half-life .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The non-deuterated form of the compound, used as an SNRI.
Duloxetine hydrochloride: A salt form of Duloxetine with improved water solubility and stability.
(±)-Duloxetine-d3 hydrochloride: Another deuterated form of Duloxetine, used for similar research purposes.
Uniqueness
(Rac)-4-Hydroxy Duloxetine-d3 is unique due to its specific deuteration pattern, which can enhance its pharmacokinetic properties and stability compared to non-deuterated forms. This makes it a valuable tool in research and drug development .
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i1D3 |
InChI Key |
DRRXQCXSBONKPD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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